molecular formula C10H12Cl2FN3S B11756103 ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride

ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride

Cat. No.: B11756103
M. Wt: 296.19 g/mol
InChI Key: QLUVMRZWJTVZIB-WQMRFYCQSA-N
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Description

Ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group, a carbamimidothioate moiety, and a hydrochloride salt, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride typically involves the following steps:

    Formation of the Schiff Base: The initial step involves the condensation of 2-chloro-6-fluorobenzaldehyde with ethyl carbamimidothioate under acidic or basic conditions to form the Schiff base intermediate.

    Hydrochloride Formation: The Schiff base is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

The reaction conditions, such as temperature, solvent, and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the Schiff base to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are carried out under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N’-[(Z)-(2-chlorophenyl)methylideneamino]carbamimidothioate;hydrochloride
  • Ethyl N’-[(Z)-(2-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride
  • Ethyl N’-[(Z)-(2-bromophenyl)methylideneamino]carbamimidothioate;hydrochloride

Uniqueness

Ethyl N’-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern may enhance its binding affinity and specificity compared to similar compounds with only one substituent.

Properties

Molecular Formula

C10H12Cl2FN3S

Molecular Weight

296.19 g/mol

IUPAC Name

ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride

InChI

InChI=1S/C10H11ClFN3S.ClH/c1-2-16-10(13)15-14-6-7-8(11)4-3-5-9(7)12;/h3-6H,2H2,1H3,(H2,13,15);1H/b14-6-;

InChI Key

QLUVMRZWJTVZIB-WQMRFYCQSA-N

Isomeric SMILES

CCS/C(=N/N=C\C1=C(C=CC=C1Cl)F)/N.Cl

Canonical SMILES

CCSC(=NN=CC1=C(C=CC=C1Cl)F)N.Cl

Origin of Product

United States

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